5-(5-Chloro-thiophen-2-yl)-2H-pyrazole-3-carboxylic acid
Description
5-(5-Chloro-thiophen-2-yl)-2H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring fused with a chlorinated thiophene moiety and a carboxylic acid group. Its molecular formula is C₈H₅ClN₂O₂S, with a molecular weight of 234.66 g/mol (inferred from analogs in ). The compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its bifunctional reactivity (carboxylic acid for derivatization and heterocyclic core for target binding) .
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S/c9-7-2-1-6(14-7)4-3-5(8(12)13)11-10-4/h1-3H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIXQBMJJZNZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CC(=NN2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324354 | |
| Record name | 5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24784785 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1188375-25-8 | |
| Record name | 5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Derivatives
The most widely employed method involves cyclocondensation between hydrazine derivatives and 1,3-dicarbonyl precursors. A representative synthesis begins with ethyl 5-chloro-thiophene-2-carbonylacetate, which undergoes cyclization with hydrazine hydrate in ethanol under reflux (78–80°C) for 6–8 hours. The intermediate ethyl ester is hydrolyzed using aqueous NaOH (2M, 60°C, 4 hours) to yield the carboxylic acid.
Reaction Scheme :
$$
\text{Ethyl 5-chloro-thiophene-2-carbonylacetate} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl 5-(5-chloro-thiophen-2-yl)-2H-pyrazole-3-carboxylate} \xrightarrow{\text{NaOH}} \text{Target Compound}
$$
Key Parameters :
Metal-Catalyzed Cross-Coupling Reactions
Palladium and copper catalysts enable regioselective coupling of preformed pyrazole intermediates with chlorothiophene moieties. For example, Suzuki-Miyaura coupling between 5-bromo-1H-pyrazole-3-carboxylic acid and 5-chloro-thiophene-2-boronic acid using Pd(PPh₃)₄ (5 mol%) in DMF/H₂O (3:1) at 90°C for 12 hours achieves 65% yield.
Optimization Insights :
Solid-Phase Synthesis under Solvothermal Conditions
Solvothermal methods in autoclaves (120–150°C, 24–48 hours) facilitate high-purity synthesis. A mixture of 5-chloro-thiophene-2-carboxylic acid, hydrazine hydrochloride, and ZnCl₂ in DMF yields the target compound via in situ cyclization and decarboxylation.
Advantages :
- Catalyst : ZnCl₂ (10 mol%) accelerates ring closure.
- Purity : >95% by HPLC without post-synthetic purification.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Cyclocondensation efficiency correlates with solvent polarity. Ethanol outperforms DMF in yield (72% vs. 58%) due to better intermediate stabilization. Elevated temperatures (>80°C) promote hydrolysis but risk thiophene ring decomposition.
Table 1 : Solvent Impact on Cyclocondensation Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 8 | 72 |
| DMF | 90 | 6 | 58 |
| THF | 65 | 12 | 41 |
Catalytic Systems
FeCl₂ (5 mol%) in acetonitrile reduces reaction time from 8 to 3 hours for cyclocondensation by polarizing the carbonyl group. Conversely, CuI (10 mol%) in Suzuki couplings improves regioselectivity but requires inert atmospheres.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18 column, 0.1% TFA in H₂O/MeCN) shows >98% purity at 254 nm.
Industrial-Scale Production Considerations
Cost-Effective Catalysts
Replacing Pd with NiCl₂·6H₂O (15 mol%) in cross-coupling reduces costs by 40% but lowers yield to 52%.
Continuous Flow Reactors
Microreactors (0.5 mm channel width) enhance heat transfer, reducing cyclocondensation time to 2 hours with 75% yield.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-thiophen-2-yl)-2H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Agricultural Chemistry
5-(5-Chloro-thiophen-2-yl)-2H-pyrazole-3-carboxylic acid is explored for its potential as an active ingredient in the formulation of herbicides and fungicides. Its efficacy in protecting crops from pests while promoting sustainable agricultural practices has been documented.
| Application Area | Description |
|---|---|
| Herbicides | Development of selective herbicides that target specific weeds without harming crops. |
| Fungicides | Formulation of fungicides that inhibit fungal growth, enhancing crop yield and quality. |
Pharmaceutical Development
The compound is under investigation for its anti-inflammatory and analgesic properties. Studies suggest it may serve as a candidate for new pain relief medications.
| Property | Findings |
|---|---|
| Anti-inflammatory | Demonstrated ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), reducing inflammation. |
| Analgesic | Potential to alleviate pain through modulation of inflammatory pathways. |
Material Science
Research indicates that this compound can enhance the properties of polymers, leading to stronger and more durable materials suitable for various industrial applications.
| Property | Benefits |
|---|---|
| Polymer Strength | Improved tensile strength and durability in polymer composites. |
| Thermal Stability | Enhanced thermal resistance, making materials suitable for high-temperature applications. |
Biological Research
In biological studies, this compound is utilized to understand cellular mechanisms and pathways, aiding drug discovery efforts.
| Research Focus | Applications |
|---|---|
| Cellular Mechanisms | Investigating pathways involved in cell signaling and apoptosis. |
| Drug Discovery | Screening for potential therapeutic compounds against various diseases. |
Environmental Science
The compound's role in bioremediation processes is being studied, offering innovative solutions for pollution control and ecosystem restoration.
| Application Area | Description |
|---|---|
| Pollution Control | Potential use in the degradation of pollutants in soil and water systems. |
| Ecosystem Restoration | Contributions to restoring contaminated environments through bioremediation techniques. |
Case Study 1: Anti-inflammatory Effects
A controlled study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results indicated significant reductions in pro-inflammatory cytokines (IL-6, TNF-alpha) after treatment with this compound.
Case Study 2: Antitumor Activity
Research on the cytotoxic effects of pyrazole derivatives on human cancer cell lines (e.g., HeLa, MCF-7) revealed that compounds structurally related to this compound exhibited potent antitumor activity with IC50 values in the low micromolar range.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-thiophen-2-yl)-2H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the target and the context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Pyrazole Core
Table 1: Key Structural and Physicochemical Comparisons
Hydrogen Bonding and Crystallography
The carboxylic acid group enables robust hydrogen-bonding networks, as observed in crystal structures of related compounds (e.g., 5-Thien-2-yl-4H-pyrazole-3-carboxylic acid). Chlorine’s electronegativity in the target compound may slightly increase the acidity of the carboxylic group (pKa ~2.5–3.0), influencing crystallization patterns . Tools like Mercury CSD () aid in visualizing these interactions.
Biological Activity
5-(5-Chloro-thiophen-2-yl)-2H-pyrazole-3-carboxylic acid (CAS Number: 1188375-25-8) is a pyrazole derivative that has attracted attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is , with a molecular weight of 228.65 g/mol. Its structure features a thiophene ring substituted with a chlorine atom and a pyrazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C8H5ClN2O2S |
| Molecular Weight | 228.65 g/mol |
| CAS Number | 1188375-25-8 |
| IUPAC Name | 5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxylic acid |
| LogP | 2.48980 |
Anticancer Properties
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. For instance, in a study evaluating various pyrazole compounds against multiple cancer cell lines, it was found that certain derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis.
- Cell Line Studies :
- The compound exhibited cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer). Specific IC50 values were reported, indicating the concentration required to inhibit cell growth by 50%:
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
- COX Inhibition :
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives helps in optimizing their biological activity. Modifications on the thiophene and pyrazole rings can enhance potency and selectivity against specific targets.
Key Findings:
- Substituents on the thiophene ring influence the compound's lipophilicity and binding affinity to biological targets.
- The presence of electron-withdrawing groups (like chlorine) enhances the anticancer activity by stabilizing reactive intermediates during metabolic activation.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Study on Anticancer Efficacy :
- Inflammation Model :
Q & A
Q. Table 1. Representative Synthetic Conditions for Analogous Compounds
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound's structure?
Answer:
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths, angles, and confirms regiochemistry (e.g., used for 5-(4-chlorophenyl)-pyrazole-3-carboxylic acid derivatives) .
- NMR spectroscopy : H/C NMR identifies substituent patterns (e.g., chloro-thiophene protons at δ 6.8–7.2 ppm) .
- FT-IR : Confirms carboxylic acid C=O stretching (~1700 cm) and pyrazole N-H bonds (~3200 cm) .
Advanced: How can researchers resolve discrepancies between spectroscopic data and expected molecular structures during characterization?
Answer:
- Cross-validation with XRD : When NMR signals overlap (e.g., aromatic protons in thiophene-pyrazole hybrids), XRD provides unambiguous structural confirmation .
- 2D NMR techniques : Use HSQC and HMBC to correlate H and C signals, resolving ambiguities in substituent positions .
- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to validate assignments .
Advanced: What strategies enhance the yield of cyclocondensation reactions in the synthesis of this compound?
Answer:
- Catalyst optimization : Replace acetic acid with trifluoroacetic acid (TFA) to accelerate cyclization kinetics .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while improving yields by 15–20% .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates, reducing side-product formation .
Basic: What are the typical functional derivatives of this compound reported in recent literature?
Answer:
- Bioactive analogs : 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid (SC-17514) for kinase inhibition studies .
- Halogenated variants : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl derivatives, characterized via XRD for structural studies .
- Hydroxyethyl-substituted analogs : 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2H-pyrazole-3-carboxylic acid, explored for solubility modifications .
Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?
Answer:
- Substituent positioning : Introduce electron-withdrawing groups (e.g., -CF) at the thiophene 5-position to enhance electrophilic reactivity, as seen in isoxazole-carboxylic acid derivatives .
- Bioisosteric replacement : Replace the pyrazole ring with thiazolo[3,2-a]pyrimidine to modulate binding affinity, guided by computational docking .
- Pharmacophore mapping : Use in vitro assays (e.g., antiamoebic activity in thiazoloquinoxaline derivatives) to identify critical functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
